The synthesis of LY3020371 involves a multi-step chemical process that focuses on creating a compound with high selectivity and potency for the mGluR2/3 receptors. While specific synthetic routes are proprietary and not fully disclosed in the literature, it is known that the compound's design incorporates structural elements that enhance its binding affinity to these receptors.
The synthesis typically includes:
LY3020371 has a well-defined molecular structure that contributes to its biological activity. The compound's structure has been characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The structural configuration allows for optimal interaction with the mGluR2/3 sites, promoting its antagonistic effects .
As an antagonist of mGluR2/3 receptors, LY3020371 does not typically participate in traditional chemical reactions but instead modulates receptor activity through competitive inhibition. The primary focus of research has been on its interaction with these receptors rather than on classical organic reactions.
The mechanism of action of LY3020371 involves its binding to mGluR2/3 receptors, which are G-protein-coupled receptors involved in modulating neurotransmitter release and synaptic plasticity. Upon binding, LY3020371 inhibits receptor activation by glutamate, leading to decreased intracellular signaling through pathways such as phospholipase C and downstream effects on calcium signaling.
LY3020371 possesses several notable physical and chemical properties that influence its pharmacological profile:
These properties are critical for its formulation into drug products intended for therapeutic use .
LY3020371 has significant potential applications in neuroscience, particularly concerning mood disorders:
Research continues to explore LY3020371's efficacy in clinical settings, aiming to confirm its therapeutic potential and broaden its applications within psychiatric medicine .
LY3020371 ((1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid) functions as a competitive orthosteric antagonist at metabotropic glutamate receptors 2 and 3 (mGluR2/mGluR3). Its binding characteristics have been comprehensively evaluated using radioligand displacement assays against the agonist radioligand [³H]-459477 in membranes expressing recombinant human receptors. LY3020371 exhibits high-affinity binding at both subtypes, with a dissociation constant (Kᵢ) of 5.26 ± 1.36 nM at human mGluR2 and 2.50 ± 0.29 nM at human mGluR3, indicating approximately 2-fold higher affinity for the mGluR3 subtype [1] [4].
Table 1: Binding Affinity of LY3020371 at Recombinant Human mGlu Receptors
Receptor Subtype | Ki (nM) | Radioligand Used |
---|---|---|
Human mGluR2 | 5.26 ± 1.36 | [³H]-459477 |
Human mGluR3 | 2.50 ± 0.29 | [³H]-459477 |
Selectivity profiling across all eight human mGlu receptor subtypes confirmed LY3020371’s exceptional selectivity for mGluR2 and mGluR3 over other mGlu receptor classes (group I: mGluR1, mGluR5; group III: mGluR4, mGluR6, mGluR7, mGluR8). No significant binding displacement was observed at concentrations up to 10 µM, establishing its utility as a pharmacologically selective tool compound [1] [4]. The competitive binding mechanism involves direct interaction with the orthosteric glutamate recognition site within the Venus flytrap domain (VFT), preventing agonist-induced conformational changes required for receptor activation [8].
In cellular systems expressing recombinant human mGluR2 or mGluR3, LY3020371 potently reversed agonist-mediated suppression of forskolin-stimulated cyclic adenosine monophosphate accumulation. The compound exhibited concentration-dependent inhibition of (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine-induced cyclic adenosine monophosphate suppression, with half-maximal inhibitory concentration values of 16.2 nM at human mGluR2 and 6.21 nM at human mGluR3 [1] [4]. This functional potency aligns closely with its binding affinity, confirming its identity as a potent and efficient antagonist.
Table 2: Functional Antagonism of LY3020371 in Recombinant Systems
Functional Assay | IC₅₀ (nM) at mGluR2 | IC₅₀ (nM) at mGluR3 |
---|---|---|
Agonist-inhibited cyclic adenosine monophosphate formation | 16.2 | 6.21 |
Agonist-inhibited glutamate release | 86 | Not reported |
LY3020371 demonstrated potent inhibition of presynaptic mGluR2/3 autoreceptor function in native rat cortical synaptosomes. At a concentration of 100 nM, it fully reversed the suppression of potassium-evoked glutamate release induced by the group II agonist LY379268, yielding a calculated IC₅₀ of 86 nM. This confirms its ability to modulate synaptic glutamate dynamics by blocking presynaptic receptor-mediated feedback inhibition [1] [4]. The effect was similarly demonstrated in synaptosomes prepared from human epileptic cortical and hippocampal tissues, indicating translational relevance of its mechanism across species [1].
Beyond recombinant systems, LY3020371 effectively antagonized agonist-induced cyclic adenosine monophosphate modulation in native neural preparations. In rat cortical synaptosomes, LY3020371 reversed LY379268-mediated inhibition of forskolin-stimulated cyclic adenosine monophosphate formation with an IC₅₀ of 29 nM, demonstrating slightly reduced potency compared to recombinant systems, likely reflecting the complexity of native tissue environments [1] [3]. Chronic administration of classical antidepressants (e.g., imipramine) upregulates mGluR2/3 expression in the hippocampus and cortex [3], suggesting that LY3020371’s antagonism may counteract compensatory reductions in glutamatergic tone associated with depressive states.
In primary cultured rat cortical neurons, LY3020371 concentration-dependently blocked LY379268-mediated suppression of spontaneous calcium oscillations with an IC₅₀ of 34 nM. This effect was fully recapitulated in intact hippocampal slice preparations (IC₅₀ = 46 nM), confirming its ability to modulate postsynaptic excitability and network-level neuronal activity [1]. The calcium oscillations represent synchronized network activity driven by glutamatergic transmission, and their restoration by LY3020371 underscores the compound’s capacity to enhance excitatory signaling through disinhibition.
Table 3: Modulation of Neuronal Activity by LY3020371
Preparation | Assay | IC₅₀ (nM) |
---|---|---|
Primary cultured cortical neurons | Blockade of agonist-suppressed Ca²⁺ oscillations | 34 |
Hippocampal slices | Blockade of agonist-suppressed Ca²⁺ oscillations | 46 |
Mechanistically, group II metabotropic glutamate receptors negatively regulate neuronal excitability by inhibiting adenylyl cyclase and voltage-gated calcium channels via Gᵢ/o proteins [5]. LY3020371 antagonism prevents this inhibition, thereby facilitating cyclic adenosine monophosphate/protein kinase A signaling and calcium influx, which collectively promote synaptic plasticity. This is particularly relevant for its proposed rapid antidepressant effects, which share downstream mechanisms with ketamine but avoid N-methyl-D-aspartate receptor-mediated adverse effects [1] [2]. Notably, LY3020371 does not alter basal calcium oscillation frequency or amplitude, indicating selective action against agonist-driven suppression rather than constitutive enhancement of excitability [1].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5